5-(2-Formyl-1H-pyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid
Overview
Description
5-(2-Formyl-1H-pyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid is a heterocyclic compound that features both pyrrole and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Formyl-1H-pyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid typically involves the formation of the pyrrole and thiophene rings followed by their functionalization. One common method includes the reaction of 2-formylpyrrole with methylthiophene derivatives under specific conditions to form the desired compound . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the heterocyclic rings.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-(2-Formyl-1H-pyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrrole and thiophene rings can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a dicarboxylic acid, while reduction yields an alcohol derivative.
Scientific Research Applications
5-(2-Formyl-1H-pyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-(2-Formyl-1H-pyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, while the heterocyclic rings can interact with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Formylpyrrole: Shares the formyl group and pyrrole ring but lacks the thiophene ring.
3-Methylthiophene: Contains the thiophene ring but lacks the formyl group and pyrrole ring.
5-(Hydroxymethyl)-1H-pyrrole-2-carbaldehyde: Similar structure but with a hydroxymethyl group instead of a formyl group.
Uniqueness
5-(2-Formyl-1H-pyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid is unique due to the combination of pyrrole and thiophene rings with a formyl group, providing a distinct set of chemical and biological properties .
Properties
IUPAC Name |
5-(2-formylpyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5S/c1-6-8(11(15)16)10(19-9(6)12(17)18)13-4-2-3-7(13)5-14/h2-5H,1H3,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDQIIAOPRGICE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)O)N2C=CC=C2C=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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